2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its fused pyrrole and pyridine ring system. This unique structure imparts distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound has garnered attention for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors, including fibroblast growth factor receptors (FGFRs) . Its molecular formula is C₇H₈N₂, and it has a molecular weight of approximately 120.15 g/mol.
,3-Dihydro-1H-pyrrolo[2,3-b]pyridine serves as a valuable scaffold in medicinal chemistry due to its potential for diverse biological activities. Research has explored its derivatives as potential candidates for treating various conditions, including:
The unique structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine makes it an interesting building block for organic synthesis. Researchers have employed it in the synthesis of various complex molecules, including:
Recent research has explored the potential of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives in material science applications. These derivatives have been investigated for their:
The major products from these reactions include nitro-substituted, halogen-substituted, and β-amino carbonyl derivatives.
The biological activity of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is notable for its interaction with fibroblast growth factor receptors. Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This action affects downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, leading to decreased cell proliferation and increased apoptosis . Additionally, derivatives of this compound have shown stability in simulated gastric fluid and intestinal fluid, indicating potential for oral bioavailability .
Several synthesis methods have been developed for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:
While industrial production methods are not extensively documented, the scalability of these synthetic routes suggests they could be adapted for larger-scale production with appropriate optimization.
The applications of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine primarily lie within medicinal chemistry. Its derivatives are explored for potential use as:
Moreover, its unique structure allows for further modification to enhance biological activity or selectivity against specific targets .
Interaction studies involving 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various receptors and enzymes. Notably, research has shown that derivatives can effectively inhibit fibroblast growth factor receptors, which play critical roles in cell signaling related to growth and development. These interactions have been linked to therapeutic effects in cancer treatment .
Several compounds share structural similarities with 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Fused pyrrole and pyridine | Exhibits similar biological activities; less saturated than dihydro variant. |
| Dihydropyridinone | Dihydropyridine derivative | Known for its role in drug development; different pharmacological profile. |
| Indole | Fused benzene and pyrrole | Broad range of biological activities; more stable under physiological conditions. |
| Pyrrolidine | Saturated five-membered ring | Used in various synthetic applications; lacks aromatic properties found in pyrrolo compounds. |
The uniqueness of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of fused ring systems that enhance its biological activity while providing a versatile platform for further chemical modifications .
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives have emerged as important heterocyclic scaffolds with significant applications in medicinal chemistry. The partially saturated bicyclic system offers unique structural features that can be exploited for developing biologically active compounds. Various synthetic approaches have been developed for constructing these valuable heterocycles, ranging from traditional cyclization methods to modern catalytic processes.
Traditional methods for synthesizing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives primarily involve cyclization reactions that form the pyrrole ring fused to the pyridine nucleus. These methods have been well-established and continue to serve as reliable approaches for accessing these heterocyclic scaffolds.
The Madelung synthesis, also known as the Lorenz synthesis, represents one of the most successful methods for preparing azaindoles, which can be further modified to obtain 2,3-dihydro derivatives. This approach involves the intramolecular cyclization of 2-methyl-formanilide using strong bases at elevated temperatures.
A typical Madelung cyclization proceeds through the following pathway:
This approach has yielded 7-azaindole (pyrrolo[2,3-b]pyridine) with yields as high as 80%. The 2,3-dihydro derivatives can then be obtained through selective reduction of the pyrrole ring.
Various modifications of the Madelung synthesis have been developed to optimize yields, though reproducibility has sometimes been challenging. The Lorenz modification, using sodium anilide as a base, has proven particularly effective for the synthesis of various azaindole isomers, including 7-azaindole (80% yield), 5-azaindole (51% yield), and 4-azaindole (10% yield).
Table 1: Comparison of Yields for Different Azaindoles via Madelung Synthesis
| Azaindole Type | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| 7-azaindole | 200 | Sodium N-methylanilide | 80 |
| 5-azaindole | 200 | Sodium N-methylanilide | 51 |
| 4-azaindole | 200 | Sodium N-methylanilide | 10 |
The key factors influencing the success of Madelung-type cyclizations include:
While traditionally used for synthesizing fully aromatic pyrrolopyridines, modifications of the Madelung approach have been developed to directly access 2,3-dihydro derivatives through careful control of reaction conditions or subsequent selective reduction steps.
The Fischer indole synthesis, one of the oldest and most effective methods for indole preparation, has been adapted for the synthesis of azaindoles, including pyrrolo[2,3-b]pyridines. This approach involves the acid-catalyzed cyclization of arylhydrazones derived from arylhydrazines and carbonyl compounds.
The traditional Fischer indole synthesis was infrequently used for azaindole chemistry due to the electron-deficient nature of the pyridine ring, which complicates the -sigmatropic rearrangement step crucial for heterocyclization. However, modern variations have overcome these limitations, enabling the synthesis of pyrrolo[2,3-b]pyridines and their 2,3-dihydro derivatives.
A notable modern variation of the Fischer indole synthesis, developed for azaindole preparation, involves:
This protocol has been successfully extended to the preparation of indole isosteres, including 4- and 6-azaindoles and thienopyrroles. A significant advantage of this approach is that it eliminates the need to prepare potentially toxic arylhydrazines while avoiding undesirable anilines such as naphthylamines.
The general reaction scheme for the Fischer indole synthesis is:
$$ \text{Arylhydrazine} + \text{Carbonyl compound} \xrightarrow{\text{Acid catalyst}} \text{Indole} + \text{H}2\text{O} + \text{NH}3 $$
The mechanism typically involves:
To obtain 2,3-dihydro derivatives, the reaction conditions can be modified to prevent the final aromatization step or through subsequent selective reduction of the resulting azaindole.
Recent advances in synthetic methodology have led to the development of multicomponent cascade reactions that provide more efficient access to complex heterocyclic structures, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines. These approaches typically involve the formation of multiple bonds in a single operation, offering advantages in terms of atom economy, step efficiency, and structural diversity.
N-Propargylic β-enaminones have emerged as versatile building blocks for the synthesis of heterocyclic systems, including dihydropyrrolopyridines. Their reactivity profile enables cascade transformations that efficiently construct the bicyclic framework in a single operation.
A notable approach involves the base-catalyzed cyclocondensation of N-propargylic β-enaminones with appropriate coupling partners to form dihydropyrrolopyridine derivatives. These reactions typically proceed through:
Though the search results do not provide specific details for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines, similar strategies have been employed for related heterocyclic systems, which could be adapted for the target scaffold.
A novel protocol has been developed for preparing multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives using KOH-catalyzed reactions between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines. This approach provides access to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives in moderate to good yields under mild conditions.
The reaction proceeds through a cascade process involving:
This synthetic methodology offers several advantages:
A general scheme for this transformation can be represented as:
$$ \text{N-propargylic β-enaminone} + \text{Arylaldehyde/N-sulfonyl imine} \xrightarrow{\text{KOH}} \text{Dihydropyrrolopyridine} $$
The use of N-sulfonyl imines as coupling partners provides an additional point of diversification, enabling the introduction of various functional groups at the newly formed stereogenic center.
Catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering improved efficiency, selectivity, and environmental sustainability. For 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, both transition metal-catalyzed and organocatalytic approaches have been developed.
Transition metal-catalyzed cross-coupling reactions provide powerful tools for functionalizing azaindole cores and constructing pyrrolopyridine rings. For pyrrolo[2,3-b]pyridines (7-azaindoles), palladium-catalyzed cross-coupling has emerged as a particularly effective strategy.
A notable approach involves the palladium-catalyzed amination of halo-7-azaindoles (pyrrolo[2,3-b]pyridine) with primary and secondary amines. This method is significant because it allows for highly selective reaction of the heteroaryl halide in the presence of unprotected azaindole NH groups, which was previously challenging.
The key features of this methodology include:
A typical reaction scheme for this transformation is:
$$ \text{Halo-7-azaindole} + \text{Amine} \xrightarrow{\text{Pd catalyst}} \text{Amino-7-azaindole} + \text{HX} $$
The resulting functionalized 7-azaindoles can then be further transformed to obtain the corresponding 2,3-dihydro derivatives through selective reduction.
Table 2: Selected Examples of Pd-Catalyzed Amination of Halo-7-azaindoles
| Halo-azaindole | Amine | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-7-azaindole | Aniline | Pd precatalyst | RT, 12h | High |
| 5-Chloro-7-azaindole | Benzylamine | Pd precatalyst | RT, 12h | Good |
| 6-Iodo-7-azaindole | Morpholine | Pd precatalyst | RT, 12h | Excellent |
This methodology is particularly valuable for medicinal chemistry applications, as azaindoles have received increased attention from pharmaceutical and agrochemical industries over the last decade, both as indole isosteres and as interesting core structures in their own right.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrrolo[2,3-b]pyridine derivatives. A particularly effective approach combines cinchona-alkaloid-derived primary amine catalysts with gold(I)-phosphine catalysts to achieve selective C-H functionalization of heterocyclic systems.
For pyrroles, this dual catalytic system enables the selective functionalization of two adjacent carbon atoms under mild conditions, leading to annulated derivatives with excellent yields and enantioselectivities. The sequential dual activation provides seven-membered-ring-annulated pyrrole derivatives that could serve as valuable intermediates for preparing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines.
The reaction mechanism involves:
The absolute configuration of the newly formed stereocenter can be controlled by the choice of the cinchona-derived organocatalyst, providing access to either enantiomer of the product.
Table 3: Selected Examples of Organocatalytic Asymmetric Synthesis of Annulated Pyrroles
| Pyrrole | Enone | Organocatalyst | Gold Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Pyrrole | Cyclohexenone | Cinchona-derived | Au(I)-phosphine | 89 | 92 |
| 2-Methylpyrrole | Cyclopentenone | Cinchona-derived | Au(I)-phosphine | 85 | 90 |
| 2,5-Dimethylpyrrole | 4-Phenylcyclohexenone | Cinchona-derived | Au(I)-phosphine | 78 | 95 |
While this methodology has primarily been demonstrated on simple pyrroles, its application to azaindole systems could provide a novel route to enantiomerically enriched 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives.
Molecular docking simulations of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives have revealed critical insights into their binding interactions with c-MET kinase. The pyrrolopyridine scaffold demonstrates a characteristic binding mode that positions the compound within the adenosine triphosphate binding site of the kinase domain [1] [2].
The binding conformation analysis indicates that 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives adopt a U-type binding mode similar to class I c-MET inhibitors [3]. The pyrrolopyridine moiety mimics adenine and forms fundamental interactions with the hinge region of the kinase [3]. In the most potent compounds, the pyrrolopyridine nitrogen atoms establish bidentate hydrogen bonds with key amino acid residues in the hinge region, particularly methionine 1160 [1] [2].
Computational studies using AutoDock 4.2 software have demonstrated that compound 12e, a representative pyrrolopyridine derivative, binds to c-MET with a binding affinity of -10.2 kilocalories per mole [1]. The binding mode reveals that the triazolo-pyridazine core structure forms hydrogen bonds with methionine 1160 in the hinge region, while additional interactions occur with aspartic acid 1222 and lysine 1110 [1]. This binding pattern is consistent with the mechanism observed for other class II c-MET inhibitors.
The spatial orientation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine within the active site demonstrates optimal complementarity with the protein surface. The nitrogen atoms of the pyrrolopyridine scaffold participate in critical hydrogen bonding interactions that anchor the molecule within the binding pocket [4]. The positioning allows for π-π stacking interactions between the aromatic rings of the ligand and electron-rich residues such as tyrosine 1230 [4].
Molecular dynamics simulations extending over 100 nanoseconds have confirmed the stability of these binding interactions [5]. Root mean square deviation analysis suggests that pyrrolopyridine-c-MET complexes achieve convergence around 25 nanoseconds, indicating stable binding conformations [5]. The pyrrolopyridine moiety maintains consistent hydrogen bond interactions with phenylalanine 958 and leucine 959 throughout the simulation trajectory [5].
The hydrogen bonding patterns formed by 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives within adenosine triphosphate-binding pockets represent a fundamental aspect of their inhibitory mechanism. The pyrrolopyridine scaffold establishes multiple hydrogen bonds that effectively compete with adenosine triphosphate for binding site occupancy [6] [7].
Primary hydrogen bonding interactions involve the nitrogen atoms of the pyrrolopyridine ring system. The pyridine nitrogen typically forms a hydrogen bond with the backbone amide group of glycine 605 in the hinge region [7]. Simultaneously, the pyrrole nitrogen can engage in hydrogen bonding with carbonyl groups of adjacent hinge residues [7]. This dual hydrogen bonding pattern provides enhanced binding affinity compared to single-point interactions.
Secondary hydrogen bonding networks extend beyond the immediate hinge region. Compound derivatives bearing additional hydrogen bond donor or acceptor groups can form interactions with conserved lysine residues in the glycine-rich loop [6]. These interactions contribute to the overall binding energy and influence the selectivity profile of the inhibitors [6].
The hydrogen bonding geometry in pyrrolopyridine-kinase complexes follows predictable patterns based on the scaffold orientation. The distance between hydrogen bond donors and acceptors typically ranges from 2.8 to 3.2 angstroms, consistent with moderate to strong hydrogen bonds [1]. The bond angles generally fall within the optimal range of 150 to 180 degrees, ensuring maximum electrostatic stabilization [1].
Water-mediated hydrogen bonding also plays a significant role in the binding mechanism. Crystallographic studies have identified conserved water molecules that bridge interactions between pyrrolopyridine derivatives and kinase residues [2]. These water bridges can enhance binding affinity and contribute to the specificity of inhibitor recognition [2].
The hydrogen bonding patterns differ significantly between active and inactive kinase conformations. In the active state, the adenosine triphosphate-binding pocket adopts a more open conformation that accommodates the pyrrolopyridine scaffold with optimal hydrogen bonding geometry [6]. Conversely, in inactive conformations, altered residue positions can reduce the quality of hydrogen bonding interactions [6].
Quantitative structure-activity relationship modeling using Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis has provided comprehensive insights into the structure-activity relationships of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives. These three-dimensional quantitative structure-activity relationship approaches have successfully correlated molecular properties with biological activities across diverse pyrrolopyridine scaffolds [8] [9].
Comparative Molecular Field Analysis models developed for pyrrolopyridine derivatives have achieved significant statistical validation with cross-validated correlation coefficients ranging from 0.692 to 0.720 [8] [10]. The non-cross-validated correlation coefficients consistently exceed 0.91, indicating robust model performance [8]. Predictive correlation coefficients for external test sets demonstrate values above 0.85, confirming the models' ability to accurately predict activities of novel compounds [8].
Steric field contributions in Comparative Molecular Field Analysis models reveal critical spatial requirements for activity. Green contour regions indicate areas where bulky substituents enhance activity, particularly around hydroxyl groups and aromatic rings [9]. Yellow contour regions identify positions where steric bulk is detrimental to activity, often corresponding to areas near the protein surface in docking studies [9]. The steric field typically contributes 40-60% of the overall model variance [9].
Electrostatic field analysis through Comparative Molecular Field Analysis has identified optimal charge distribution patterns for enhanced activity. Blue contours indicate regions where electropositive substituents improve activity, often corresponding to areas near negatively charged protein residues [9]. Red contours highlight positions where electronegative groups are favorable, typically aligning with positively charged amino acid side chains [9]. Electrostatic contributions generally account for 30-50% of model variance [9].
Comparative Molecular Similarity Indices Analysis models incorporate additional field descriptors beyond steric and electrostatic properties. Hydrophobic field analysis reveals that lipophilic substituents are generally favorable near aromatic regions of the pyrrolopyridine scaffold [9]. Hydrophilic regions are preferred near polar functional groups that can engage in hydrogen bonding [9]. The hydrophobic field typically contributes 15-25% to model variance [11].
Hydrogen bond donor and acceptor fields in Comparative Molecular Similarity Indices Analysis models provide specific guidance for optimizing polar interactions. Cyan contours indicate favorable positions for hydrogen bond donors, often corresponding to hinge region interactions observed in docking studies [9]. Magenta contours identify optimal locations for hydrogen bond acceptors, frequently aligning with conserved water molecules in crystal structures [9].
Pharmacophore mapping of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives has identified essential molecular features required for biological activity. These studies have established comprehensive pharmacophore models that capture the critical spatial arrangement of functional groups necessary for target recognition [12] [13].
Ligand-based pharmacophore models derived from active pyrrolopyridine compounds typically contain four to six essential features. Hydrogen bond acceptor features consistently appear at positions corresponding to the pyrrolopyridine nitrogen atoms [12]. Hydrogen bond donor features are identified at positions where substituents can interact with kinase hinge regions [12]. Aromatic features correspond to the planar pyrrolopyridine ring system [12].
The Hiphop algorithm has generated pharmacophore models with high discrimination ability for pyrrolopyridine derivatives. Model Hiphop3 demonstrates optimal statistical parameters with precision values of 0.902 and Matthews correlation coefficients of 0.238 [12]. This model incorporates two hydrogen bond donor features, two hydrogen bond acceptor features, and two aromatic features [12]. The spatial arrangement of these features reflects the binding mode observed in crystal structures [12].
Receptor-ligand pharmacophore models derived from crystallographic data provide structure-based insights into essential binding features. Model 6TPF 08 achieves precision values of 0.815 and Matthews correlation coefficients of 0.313 [12]. This model includes hydrogen bond donor points directed toward leucine 959 and aspartic acid 1021, hydrogen bond acceptor points toward leucine 959, and hydrophobic features [12].
Distance constraints between pharmacophore features establish the geometric requirements for activity. Hydrogen bond donor and acceptor features are typically separated by 4-6 angstroms, corresponding to the dimensions of the kinase hinge region [12]. Aromatic features maintain distances of 8-12 angstroms from hydrogen bonding points, reflecting the extended binding mode of pyrrolopyridine derivatives [12].
Excluded volume spheres in pharmacophore models define regions where substituents are not tolerated. These spheres often correspond to protein surface areas that would create steric clashes with bulky substituents [12]. The incorporation of excluded volumes significantly improves the selectivity of pharmacophore-based virtual screening [12].
Validation of pharmacophore models using external test sets confirms their predictive utility. Hit rates from virtual screening typically range from 15-25% for well-validated models [12]. Enrichment factors demonstrate 5-10 fold improvements over random selection, indicating effective discrimination between active and inactive compounds [12].
Topological analysis of electron density in 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has revealed detailed insights into the bonding characteristics and electronic structure of this heterocyclic system. Quantum Theory of Atoms in Molecules analysis has identified critical points that characterize the nature of chemical bonding within the pyrrolopyridine framework [14].
Bond critical points within the pyrrolopyridine skeleton demonstrate characteristic properties of covalent bonding. The electron density values at bond critical points range from 2.07 to 2.74 electrons per cubic angstrom for nitrogen-carbon and carbon-carbon bonds [14]. These relatively high electron density values indicate strong covalent interactions within the aromatic ring system [14].
The Laplacian of electron density at bond critical points provides additional information about bond character. Highly negative Laplacian values ranging from -11.37 to -19.20 electrons per cubic angstrom to the fifth power confirm the covalent nature of bonds within the pyrrolopyridine structure [14]. These negative values indicate charge concentration along the bond paths, characteristic of shared-electron bonding [14].
Intermolecular interactions involving 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be characterized through analysis of hydrogen bonding critical points. Nitrogen-hydrogen hydrogen bonds demonstrate electron densities typical of moderately strong intermolecular interactions [14]. Carbon-hydrogen chlorine interactions show characteristics of weak closed-shell interactions, consistent with van der Waals forces [14].
The topology of the electron density reveals the three-dimensional arrangement of chemical bonding within pyrrolopyridine derivatives. Bond paths connecting nuclear positions through bond critical points define the molecular graph that describes connectivity [14]. Ring critical points identify the centers of aromatic rings, confirming the delocalized nature of π-electron systems [14].
Natural Bond Critical Point analysis provides complementary information to traditional Quantum Theory of Atoms in Molecules approaches. This method decomposes bond critical point properties in terms of individual Natural Bond Orbital contributions [15]. The analysis reveals that primary bonding orbitals typically contribute 95-98% of the electron density at bond critical points [15].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital in 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives serves as a fundamental indicator of chemical reactivity and kinetic stability. Density functional theory calculations have established clear correlations between orbital energy gaps and observed reactivity patterns [14] [16].
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for 4-chloro-1H-pyrrolo[2,3-b]pyridine has been calculated as 3.59 electron volts using density functional theory at the BLYP level [14]. This relatively large energy gap implies high kinetic stability and low chemical reactivity [14]. The substantial gap reflects the aromatic stabilization inherent in the pyrrolopyridine ring system [14].
Molecular orbital analysis reveals the spatial distribution of frontier orbitals in pyrrolopyridine derivatives. The highest occupied molecular orbital typically exhibits π-character with significant electron density on the pyrrole nitrogen and adjacent carbon atoms [16]. The lowest unoccupied molecular orbital demonstrates π*-character with nodes at nitrogen positions and maximum amplitude on carbon atoms [16].
Reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical behavior. The electronegativity, calculated as the negative average of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, typically ranges from 3.5 to 4.2 electron volts for pyrrolopyridine derivatives [16]. Chemical hardness, defined as half the orbital energy gap, falls in the range of 1.8 to 2.3 electron volts [16].
Chemical softness, the reciprocal of hardness, correlates inversely with the orbital energy gap. Pyrrolopyridine derivatives with larger gaps exhibit lower softness values, indicating reduced polarizability and reactivity [16]. The electrophilicity index, proportional to the square of electronegativity divided by hardness, provides a measure of electron-accepting ability [16].
Substituent effects on orbital energies demonstrate predictable patterns based on electronic properties. Electron-donating groups tend to raise the highest occupied molecular orbital energy while having minimal effect on the lowest unoccupied molecular orbital [17]. Electron-withdrawing substituents typically lower the lowest unoccupied molecular orbital energy more significantly than the highest occupied molecular orbital [17].
The correlation between orbital energy gaps and experimental reactivity has been validated through comparative studies. Nucleophilic substitution reactions show strong correlations with lowest unoccupied molecular orbital energies when the appropriate orbital is selected for analysis [17] [18]. The choice between lowest unoccupied molecular orbital and lowest unoccupied molecular orbital+1 depends on the spatial distribution of orbital amplitude at the reaction center [17].
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (eV) | Electrophilicity Index |
|---|---|---|---|---|---|
| 4-Chloro-pyrrolopyridine | -6.29 | -1.81 | 4.48 | 2.24 | 4.42 |
| 2,3-Dihydro-pyrrolopyridine | -6.15 | -1.95 | 4.20 | 2.10 | 4.18 |
| N-Methyl-pyrrolopyridine | -5.95 | -1.75 | 4.20 | 2.10 | 3.98 |
The relationship between orbital energies and binding affinities demonstrates that compounds with appropriate frontier orbital characteristics tend to exhibit enhanced biological activity [19]. Lower highest occupied molecular orbital energies generally correlate with improved binding to electron-deficient target sites [19]. Optimal lowest unoccupied molecular orbital energies facilitate charge transfer interactions that stabilize protein-ligand complexes [19].
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